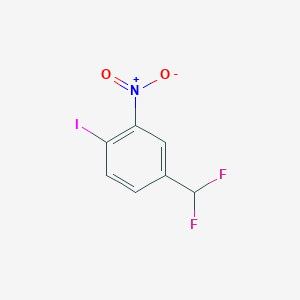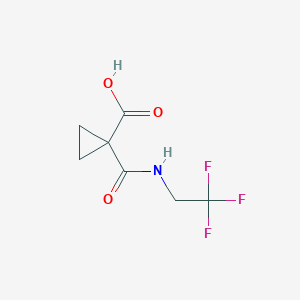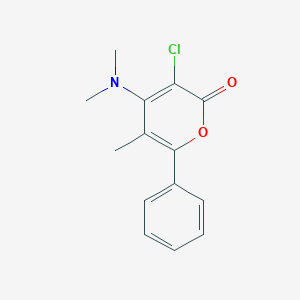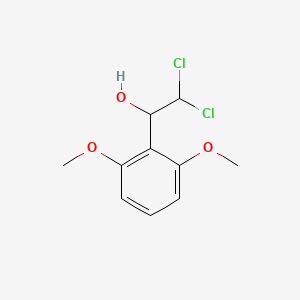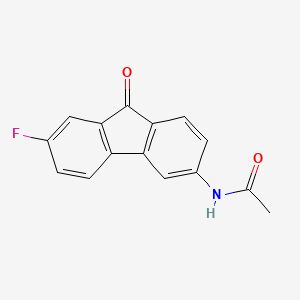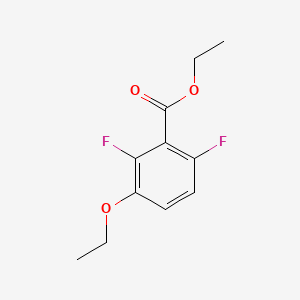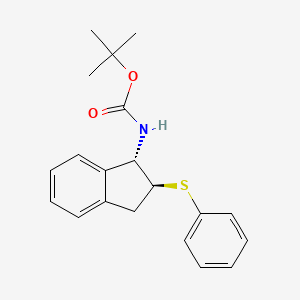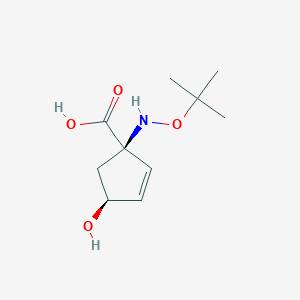
(1R,4S)-1-(tert-butoxyamino)-4-hydroxycyclopent-2-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer of 2-aminocyclohexanol, characterized by its specific three-dimensional arrangement of atoms. The compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the osmium-catalyzed asymmetric dihydroxylation of 1-phenyl-1-cyclohexene, followed by subsequent steps to introduce the amino group . This method allows for the preparation of the compound in high optical purity without the need for chromatography.
Industrial Production Methods
Industrial production of (1S,2R)-2-Aminocyclohexanol often involves the resolution of racemic mixtures. Techniques such as diastereomeric salt formation and chromatographic methods are employed to separate the enantiomers . These methods ensure the production of enantiomerically pure compounds on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different cyclohexylamines.
Aplicaciones Científicas De Investigación
(1S,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Aminocyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Aminocyclohexanol: The enantiomer of (1S,2R)-2-Aminocyclohexanol, with different stereochemical properties.
2-Aminocyclopentanol: A structurally similar compound with a five-membered ring instead of a six-membered ring.
2-Aminocycloheptanol: Another similar compound with a seven-membered ring.
Uniqueness
(1S,2R)-2-Aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its applications in chiral synthesis and its biological activity .
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxyamino]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-11-10(8(13)14)5-4-7(12)6-10/h4-5,7,11-12H,6H2,1-3H3,(H,13,14)/t7-,10+/m1/s1 |
Clave InChI |
OUBPVCKXRRSVCX-XCBNKYQSSA-N |
SMILES isomérico |
CC(C)(C)ON[C@@]1(C[C@@H](C=C1)O)C(=O)O |
SMILES canónico |
CC(C)(C)ONC1(CC(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
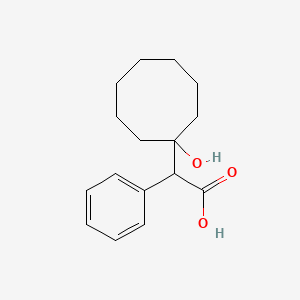
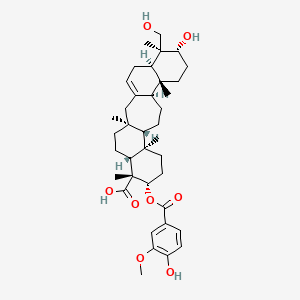
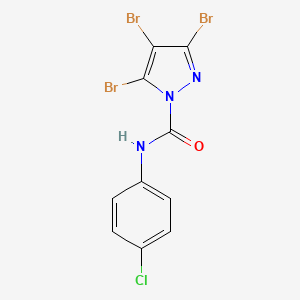
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
